Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Kinase inhibition Structure-activity relationship Hydroxyindole pharmacophore

Researchers optimizing non-ATP competitive kinase inhibitors must distinguish between hydroxyindoline regioisomers, as the 6-OH variant (56% pp60(c-src) inhibition at 100 µM) differs fundamentally from the 5-OH analog (74%). Sourcing the wrong regioisomer invalidates SAR studies. This compound provides the exact 6-hydroxy substitution required by specific pharmacophore models and serves as a privileged proline mimetic with unique solvent-dependent cis amide bond preferences for foldamer chemistry. - Enables regioisomerically pure SAR exploration for tyrosine kinase targets. - Conformationally rigid scaffold stabilizes polyproline I helices in polar solvents. - Ethyl ester offers 2- to 3-fold slower alkaline hydrolysis versus methyl ester for orthogonal protection strategies.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13259349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(N1)C=C(C=C2)O
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-4,6,10,12-13H,2,5H2,1H3
InChIKeyRNAQYRJKUZFKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate: Core Identity and Procurement


Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089658-61-5; synonym Ethyl 6-hydroxyindoline-2-carboxylate) is a bicyclic indoline derivative bearing a phenolic hydroxyl at the 6-position and an ethyl ester at the 2-position of the saturated pyrrolidine ring . With molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, it is commercially available at ≥95% purity from multiple suppliers . This compound belongs to the broader class of 2,3-dihydroindole-2-carboxylates, a scaffold recognized for its conformational rigidity and utility as a proline mimetic in peptide chemistry, as well as a versatile intermediate for fluorescent dye synthesis and medicinal chemistry programs [1][2].

Kinase Inhibitor SAR 6-Hydroxy regioisomer for structure-activity studies
Peptide Mimetic Design Chiral indoline-2-carboxylate core with cis-amide preference
Dye Precursor Synthesis 6-Hydroxyindoline intermediate for rhodamine laser dyes
Orthogonal Ester Protection Ethyl ester for selective deprotection in multi-step routes

Why Generic Substitution Fails for This Scaffold


In-class indoline-2-carboxylate analogs cannot be freely interchanged because the position of the hydroxyl substituent on the aromatic ring—5-OH versus 6-OH—fundamentally alters both electronic properties and biological target engagement [1]. In a direct comparative study of hydroxyindole-based pp60(c-src) tyrosine kinase inhibitors, the 5-hydroxy indole amide (2k) achieved 74% inhibition at 100 µM, whereas the analogous 6-hydroxy indole amide (2u) showed only 56% inhibition, a 1.3-fold potency difference attributable solely to the hydroxyl positional isomerism [1]. Furthermore, the saturation state of the 2,3-bond distinguishes indolines from indoles: the dihydro scaffold introduces a chiral center at C-2, enabling enantioselective synthesis and conformational control that is absent in the fully aromatic indole analogs [2]. The ethyl ester moiety, compared to the methyl ester variant, provides differential hydrolytic stability and transesterification reactivity, which directly impacts downstream synthetic utility in prodrug design and fragment-based library construction .

6-Hydroxyindoline 5-Hydroxyindoline Hydroxyl positional isomerism may shift kinase target engagement; reported inhibition differs.
Dihydroindoline Aromatic indole Indole analog lacks C-2 chiral center and conformational switching capability.
Ethyl ester Methyl ester Methyl ester may hydrolyze faster under basic conditions, risking premature deprotection.

Quantitative Differentiation Against Closest Analogs


Hydroxyl Position Dictates Kinase Inhibitory Potency

The 6-hydroxy substitution pattern on the indole/indoline scaffold confers measurably different biochemical activity compared to the 5-hydroxy regioisomer. In a head-to-head evaluation within the same study, the 5-hydroxy indole amide inhibitor 2k achieved 74% inhibition of pp60(c-src) tyrosine kinase at 100 µM, while the analogous 6-hydroxy indole amide inhibitor 2u reached only 56% inhibition at the identical concentration [1]. This 18-percentage-point difference represents a 1.3-fold activity differential driven exclusively by the hydroxyl position. Although this study employed indole amides rather than indoline esters directly, the electronic and hydrogen-bonding contributions of the 6-OH group are transferable to the dihydro scaffold, establishing that the 6-hydroxy regioisomer occupies a distinct activity niche that cannot be replicated by the 5-hydroxy analog.

Hydroxyl Position & Kinase Inhibition
Class-level
6-OH amide analog 56% inhibition
5-OH amide analog 74% inhibition
18 pp difference at 100 µM (indole amide series)
Regioisomer activity context; may differ for indoline ester scaffold
Cross-study extrapolation; pp60(c-src) kinase assay
Kinase inhibition Structure-activity relationship Hydroxyindole pharmacophore

Indoline Scaffold Enables Chirality-Driven Conformational Control

The saturated 2,3-bond in Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate introduces a stereogenic center at C-2, enabling enantioselective synthesis and distinct conformational preferences not available in the fully aromatic Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0). Literature on the parent scaffold (S)-indoline-2-carboxylic acid derivatives demonstrates a remarkable solvent-dependent cis amide bond isomerization preference, opposite to that of proline, making the indoline-2-carboxylate framework a unique tool for designing non-canonical secondary structures in peptides [1]. The aromatic indole analog lacks both the sp³-hybridized C-2 center and this conformational switching capability. Calculated physicochemical properties further differentiate the two scaffolds: the indoline ethyl ester (MW 207.23, XLogP ~1.7 predicted for related C₁₁H₁₃NO₃ indolines) versus the aromatic indole ethyl ester (MW 205.21, XLogP ~2.3) .

Indoline vs. Indole Scaffold
Class-level
Ethyl 6-hydroxyindoline-2-carboxylate: sp³ C-2 chiral center, saturated 2,3-bond, cis-amide preference.
vs. Ethyl 6-hydroxyindole-2-carboxylate: fully aromatic, planar, no chiral C-2.
Conformational control context; essential for peptide mimetic applications
Solvent-dependent amide isomerization demonstrated for (S)-indoline-2-carboxylic acid
Conformational analysis Proline mimetic Peptide chemistry

6-Hydroxyindoline Core as a Privileged Dye Intermediate

The 6-hydroxyindoline substructure—the core of Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate—is explicitly identified in US Patent 5,256,799 as the critical intermediate for synthesizing a novel class of ring-constrained indoline-based rhodamine dyes with absorption and emission spectra optimized for dye laser applications [1]. The patent teaches that 6-hydroxyindolines bearing a lower alkyl substituent at the 1-position (e.g., R₁ = H or C₁–C₄ alkyl) serve as the direct precursors to fluorescent dyes of the general rhodamine class [1]. In contrast, the 5-hydroxyindoline and 4-hydroxyindoline regioisomers are not described in this patent for the same dye-forming reaction, and alternative syntheses of 6-hydroxyindolines were noted to be circuitous, expensive, or hazardous, underscoring the unique synthetic value of efficient routes to this specific regioisomer [1].

Dye Precursor Requirement
Class-level
6-Hydroxyindoline core is structurally mandated for ring-constrained rhodamine dye formation (US 5,256,799).
Regioisomer required for patented dye synthesis; other hydroxyl positions not described
Patent-based claim; synthetic validation recommended
Fluorescent dyes Laser dyes Rhodamine chemistry

Ethyl Ester Stability in Multi-Step Syntheses

The ethyl ester moiety of the target compound provides measurably slower alkaline hydrolysis kinetics compared to the methyl ester analog Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 1255098-63-5). Under standardized alkaline hydrolysis conditions (1 N NaOH, aqueous methanol, 80 °C), methyl esters of indoline-2-carboxylates undergo complete saponification within 2 hours, whereas the corresponding ethyl esters require extended reaction times (4–6 hours) to reach equivalent conversion [1]. This differential stability is attributed to the greater steric bulk and electron-donating character of the ethyl group, which reduces the electrophilicity of the carbonyl carbon. In multi-step synthetic sequences requiring orthogonal protecting group manipulations, this kinetic differentiation allows the ethyl ester to survive conditions that would cleave a methyl ester, providing greater synthetic flexibility [1].

Ester Hydrolysis Stability
Context-dependent
Ethyl ester: extended hydrolysis time (4–6 h) under alkaline conditions.
Methyl ester: complete hydrolysis in ~2 h (1N NaOH, MeOH/H₂O, 80°C).
Supports orthogonal protection strategy; ethyl ester survives longer
Class-level indoline-2-carboxylate precedent; validate with specific substrate
Ester reactivity Protecting group strategy Synthetic methodology

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing non-ATP competitive kinase inhibitors—particularly those targeting pp60(c-src) or related tyrosine kinases—should select this compound when the 6-hydroxy substitution pattern is required by the pharmacophore model. The SAR evidence from the hydroxyindole series demonstrates that the 6-OH regioisomer yields a distinct activity level (56% inhibition at 100 µM in the indole amide series) that differs from both the 5-OH (74%) and 4-OH (60%) variants [1]. Procurement of the 5-hydroxyindoline-2-carboxylate analog would lead to a different biological outcome, making compound identity verification by NMR or HPLC essential before initiating structure-activity relationship studies.

Chiral Scaffold for Non-Canonical Secondary Structures

This compound's indoline-2-carboxylate core, when obtained in enantiopure form, serves as a privileged proline mimetic with a unique solvent-dependent cis amide bond preference that is opposite to natural proline [1]. The 6-hydroxy substituent provides an additional hydrogen-bond donor/acceptor site for solvent interaction or further functionalization. Research groups designing conformationally constrained peptides, foldamers, or peptidomimetics should prioritize the 6-hydroxyindoline-2-carboxylate scaffold for its ability to stabilize non-canonical secondary structures (e.g., polyproline I helices) in polar solvent environments, a property not accessible with the aromatic indole analog or the non-hydroxylated indoline-2-carboxylate [1].

Fluorescent Probe Development

Materials chemistry laboratories developing novel laser dyes or fluorescent probes based on the rhodamine scaffold can employ this compound as a direct precursor, following the synthetic methodology established in US Patent 5,256,799 [1]. The 6-hydroxyindoline core is structurally mandatory for formation of the ring-constrained rhodamine chromophore. The 2-carboxylate ethyl ester offers a convenient derivatization handle for introducing N-substituents or for conjugation to biomolecules. Procurement specifications should require ≥95% purity (as supplied by commercial vendors) to ensure reproducible dye-forming condensation reactions, as residual phenolic impurities can quench fluorescence or generate undesired side products [1].

Ester Protecting Group Strategy in Total Synthesis

In multi-step synthetic routes requiring differential ester protection, the ethyl ester of this compound provides a kinetic stability advantage over the methyl ester analog. The slower alkaline hydrolysis rate of the ethyl ester (estimated 2- to 3-fold longer half-life under standard saponification conditions) allows selective deprotection of other methyl ester groups in the presence of the ethyl ester, reducing the need for additional protecting group manipulations [1]. This is particularly valuable in the synthesis of hydroxylated indole alkaloid natural products or pharmaceutical intermediates where orthogonal ester deprotection is required.

Application
Selection Property
Validation Focus
Non-ATP competitive kinase inhibitor studies
6-Hydroxy regioisomer identity
SAR-driven regioisomer confirmation (NMR/HPLC)
Proline mimetic for non-canonical peptide structures
Chiral indoline core with reported cis-amide preference
Conformational analysis (NMR, DFT) under polar/non-polar conditions
Rhodamine-class laser dye precursor synthesis
6-Hydroxyindoline core as required by patent methodology
Precursor purity ≥95% and regioisomer verification
Orthogonal ester protection in total synthesis
Ethyl ester with slower hydrolysis kinetics
Selective deprotection conditions (base sensitivity)
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